4-Methoxy-1aH-indeno[1,2-b]oxirene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methoxy-1aH-indeno[1,2-b]oxirene |
InChI |
InChI=1S/C10H8O2/c1-11-7-2-3-8-6(4-7)5-9-10(8)12-9/h2-5,10H,1H3 |
InChI Key |
UDEJPRXQXXMDFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(=C2)O3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 1ah Indeno 1,2 B Oxirene and Its Precursors
Strategies for the Formation of the Indene (B144670) Core
The construction of the indene skeleton is a pivotal step in the synthesis of 4-Methoxy-1aH-indeno[1,2-b]oxirene. Various synthetic methods, including cyclization and annulation reactions, have been developed for the efficient assembly of indene derivatives.
Cyclization reactions provide a direct route to the indene framework from acyclic precursors. These methods often involve the formation of the five-membered ring onto a pre-existing aromatic system.
One prominent method is the Nazarov cyclization , a 4π-electrocyclization of divinyl ketones, which has been adapted for the synthesis of indenes. researchgate.net Transition metal catalysis is also widely employed. For instance, rhodium(I) catalysts can facilitate the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. The regioselectivity of this reaction is influenced by the steric properties of the alkyne substituents. organic-chemistry.org
Another approach involves the cycloisomerization of 1-alkyl-2-ethynylbenzenes, catalyzed by air-stable metal salts like PtCl₂, to produce substituted indenes. organic-chemistry.org Similarly, iron(III) chloride catalyzes the reaction of N-benzylic sulfonamides with internal alkynes, proceeding through the cleavage of C-N bonds to form functionalized indenes with high regioselectivity. organic-chemistry.org These methods could be adapted to precursors bearing a methoxy (B1213986) group at the appropriate position to yield the 4-methoxyindene core.
| Cyclization Method | Catalyst/Reagent | Precursors | Key Features |
| Rhodium-Catalyzed Cyclization | Rh(I) catalyst | 2-(chloromethyl)phenylboronic acid and alkynes | High yields, regioselectivity dependent on sterics. organic-chemistry.org |
| Platinum-Catalyzed Cycloisomerization | PtCl₂ | 1-Alkyl-2-ethynylbenzenes | Utilizes air-stable catalyst. organic-chemistry.org |
| Iron-Catalyzed Cyclization | FeCl₃ | N-Benzylic sulfonamides and internal alkynes | High regioselectivity, proceeds via benzyl cation intermediates. organic-chemistry.org |
Annulation reactions involve the formation of a new ring onto an existing molecular framework in a single synthetic operation. These strategies are powerful for constructing complex polycyclic systems like indenes.
Phosphine-catalyzed [4+2] annulation reactions of α-alkylallenoates with activated olefins represent an efficient method for synthesizing highly functionalized cyclohexenes, which can be precursors to indane and indene systems. nih.gov The choice of phosphine catalyst can even invert the polarity of the 1,4-dipole synthon, allowing for regiochemical control. nih.gov
Metallacycle-mediated annulation provides another versatile route. For example, a stereoselective annulation reaction between 4-hydroxy-1,6-enynes and TMS-alkynes, mediated by titanium, can deliver hydroindane structures. nih.gov These intermediates can then be further manipulated to generate the indene core. Such strategies offer control over stereochemistry and can be applied to the asymmetric construction of densely functionalized carbocycles. nih.gov
Introduction of the Oxirene (B85696) Moiety
The final key transformation in the synthesis of this compound is the introduction of the three-membered oxirene (epoxide) ring. This is typically achieved through the epoxidation of the double bond within the five-membered ring of the 4-methoxyindene precursor.
Epoxidation of an alkene involves the addition of a single oxygen atom across the double bond, forming a cyclic ether. libretexts.org For indene derivatives, this reaction selectively occurs at the electron-rich double bond of the cyclopentene (B43876) ring. A common and effective method for this transformation is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orglibretexts.org The reaction proceeds via a concerted mechanism where the oxygen atom is transferred to the alkene. libretexts.org
Other catalytic systems are also highly effective. Methyltrioxorhenium (MTO) complexed with pyridine is a potent catalyst for the epoxidation of conjugated dienes and trienes using hydrogen peroxide as the oxidant. nih.gov Manganese-based catalysts are also used for alkene epoxidation with hydrogen peroxide, often in the presence of bicarbonate buffer. organic-chemistry.org
| Epoxidation Reagent/System | Oxidant | Key Features |
| m-Chloroperoxybenzoic acid (m-CPBA) | Peroxyacid | Widely used, reliable, proceeds via concerted mechanism. libretexts.org |
| Methyltrioxorhenium (MTO)/Pyridine | H₂O₂ | Highly effective for conjugated systems. nih.gov |
| Manganese Salts/Bicarbonate | H₂O₂ | Catalytic system for various alkenes. organic-chemistry.org |
Achieving stereocontrol during epoxidation is crucial for synthesizing specific enantiomers of chiral molecules. Several powerful asymmetric epoxidation methods have been developed.
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as a catalyst, typically with sodium hypochlorite (NaOCl) as the oxidant. This method has been successfully applied to the asymmetric epoxidation of indene, providing high yields and excellent enantioselectivity (85-88% ee). nih.gov The addition of an axial ligand, such as 4-(3-phenylpropyl)pyridine N-oxide, can enhance the reaction rate and catalyst stability. nih.gov
The Sharpless-Katsuki epoxidation is another cornerstone of asymmetric synthesis, primarily used for the epoxidation of allylic alcohols. It employs a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate ligand and an oxidant like tert-butyl hydroperoxide. While directly applied to allylic alcohols, the principles of using chiral catalysts to direct the stereochemical outcome are broadly influential. nih.gov
Regioselectivity refers to the preferential reaction at one functional group over another. In molecules with multiple double bonds, controlling which one is epoxidized is a significant consideration. The site of epoxidation is influenced by factors such as olefin substitution, geometry (Z vs. E), and the presence of nearby electron-withdrawing or directing groups. nih.gov
For a precursor like 4-methoxyindene, the double bond within the five-membered ring is significantly more reactive towards electrophilic epoxidizing agents than the aromatic benzene (B151609) ring. The aromatic system's stability makes it resistant to epoxidation under standard conditions, ensuring high regioselectivity for the desired reaction. In more complex dienes, catalysts like MTO have shown high regioselectivity, often favoring the epoxidation of the more electron-rich or sterically accessible double bond. nih.gov For instance, in certain diene systems, MTO favors epoxidation of the distal olefin, a selectivity that contrasts with other methods like the Sharpless epoxidation. nih.govelsevierpure.com
Incorporation of the Methoxy Substituent
Early-Stage Introduction during Indene Synthesis
Synthesizing the 4-methoxy-substituted indene precursor is a common strategy. This approach ensures the correct positioning of the methoxy group from the beginning of the synthetic sequence. There are various methods for the synthesis of substituted indenes. organic-chemistry.org For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can lead to the formation of substituted indenes. organic-chemistry.org A plausible route to a 4-methoxyindene precursor would involve starting with a commercially available methoxy-substituted aromatic compound and building the five-membered ring onto it.
Late-Stage Functionalization on Indeno[1,2-b]oxirene Scaffolds
Late-stage functionalization, the introduction of a functional group in the final steps of a synthesis, is a powerful strategy in medicinal and materials chemistry. researchgate.net While there are no specific reports on the late-stage methoxylation of the this compound scaffold, this approach could theoretically be explored. It would likely involve electrophilic aromatic substitution on the benzene ring of the indeno[1,2-b]oxirene system. However, the high reactivity of the oxirene ring could pose a significant challenge, potentially leading to undesired side reactions.
Multi-Step Synthesis Protocols and Yield Optimization
A multi-step synthesis is required to construct the target molecule. A hypothetical synthetic pathway could involve:
Synthesis of a 4-methoxy-substituted indanone: This could be achieved through various established methods for the synthesis of substituted indanones.
Formation of 4-methoxyindene: The indanone can be converted to the corresponding indene through reduction and dehydration.
Epoxidation to form this compound: The final step would be the epoxidation of the 4-methoxyindene.
Catalytic Approaches in Synthesis
Catalysis, particularly homogeneous catalysis, plays a vital role in modern organic synthesis by enabling efficient and selective transformations.
Homogeneous Catalysis
Homogeneous catalysis is particularly relevant for the epoxidation of the indene double bond. Chiral homogeneous catalysts can also be used to achieve enantioselective epoxidation, which is of great importance in the synthesis of biologically active molecules.
A well-known example is the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex as a homogeneous catalyst. researchgate.net This system has been successfully applied to the asymmetric epoxidation of indene, providing high yields and enantioselectivities. nih.gov The mechanism involves the formation of a high-valent manganese-oxo species that acts as the active oxidant. The use of an axial ligand, such as 4-(3-phenylpropyl)pyridine N-oxide, can enhance the reaction rate and catalyst stability. nih.gov
The following table summarizes key aspects of the Jacobsen-Katsuki epoxidation of indene.
| Parameter | Details |
| Catalyst | Chiral Manganese-Salen Complex (Jacobsen's Catalyst) |
| Oxidant | Sodium hypochlorite (NaOCl) or m-CPBA |
| Key Features | High enantioselectivity, applicable to unfunctionalized alkenes. |
| Reported Yield for Indene Oxide | 90% |
| Reported Enantioselectivity for Indene Oxide | 85-88% |
While this data is for unsubstituted indene, it is plausible that similar conditions could be adapted for the epoxidation of 4-methoxyindene to produce this compound.
Heterogeneous Catalysis (e.g., Nano-CeO2/ZnO)
Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation, potential for catalyst recycling, and often milder reaction conditions. For the epoxidation of 4-methoxyindene to yield this compound, the use of a nano-composite material like Nano-CeO2/ZnO presents a promising, albeit not yet specifically documented, approach. The catalytic activity of such materials stems from the synergistic effects between the component oxides.
Nano-CeO2/ZnO composites are known for their applications in various catalytic reactions, primarily due to their unique electronic and structural properties. Cerium oxide (CeO2) is a well-known oxidation catalyst due to its ability to easily switch between Ce³⁺ and Ce⁴⁺ oxidation states, which facilitates redox cycles. Zinc oxide (ZnO) is also a versatile semiconductor catalyst. When combined at the nanoscale, the resulting composite can exhibit enhanced catalytic activity.
The proposed mechanism for the epoxidation of 4-methoxyindene using a Nano-CeO2/ZnO catalyst would likely involve the activation of an oxidizing agent (e.g., hydrogen peroxide or a hydroperoxide) on the catalyst surface. The porous nature and high surface area of the nanomaterial would provide numerous active sites for the reaction. The interaction between the cerium and zinc oxides can create oxygen vacancies and promote the formation of reactive oxygen species, which are crucial for the epoxidation process.
While the direct epoxidation of 4-methoxyindene using Nano-CeO2/ZnO has not been explicitly detailed in the literature, the catalytic performance of this composite in other oxidation reactions suggests its potential. The properties of Nano-CeO2/ZnO that make it a suitable candidate for such a reaction are summarized in the table below.
| Property | Description | Relevance to Catalysis |
| High Surface Area | Nanostructured materials possess a large surface area-to-volume ratio. | Provides a greater number of active sites for the reactants to interact with the catalyst, increasing reaction rates. |
| Synergistic Effects | The combination of CeO2 and ZnO can lead to enhanced electronic properties and increased oxygen mobility. | Facilitates the redox cycle of the catalyst and the formation of reactive oxygen species for epoxidation. |
| Oxygen Vacancies | The presence of defects in the crystal lattice, particularly at the interface of the two oxides, can create oxygen vacancies. | These vacancies can act as active sites for the adsorption and activation of the oxidizing agent. |
| Recyclability | As a solid heterogeneous catalyst, it can be easily recovered from the reaction mixture by filtration and potentially reused multiple times. | Offers economic and environmental advantages over homogeneous catalysts. |
Interactive Data Table: Properties of Nano-CeO2/ZnO Catalysts
Users can filter and sort the data based on the properties and their relevance to catalysis.
Chiral Synthesis and Enantioselective Approaches for Stereoisomers
The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. This requires the use of chiral synthesis or enantioselective approaches, which are designed to favor the formation of one enantiomer over the other. A common strategy for this is the asymmetric epoxidation of the prochiral precursor, 4-methoxyindene.
One of the most well-established and effective methods for the enantioselective epoxidation of unfunctionalized olefins, including indene, is the Jacobsen-Katsuki epoxidation. This method utilizes a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (NaOCl) or m-chloroperoxybenzoic acid (m-CPBA). The chiral environment created by the salen ligand directs the oxidant to one face of the double bond, resulting in the formation of an epoxide with high enantiomeric excess (ee).
Given the structural similarity of 4-methoxyindene to indene, it is highly probable that the Jacobsen epoxidation could be successfully applied to synthesize enantiomerically enriched this compound. The reaction conditions would likely be similar to those used for indene, with the potential for optimization of the chiral ligand, solvent, and oxidant to maximize both yield and enantioselectivity.
The general reaction and expected outcomes based on the epoxidation of indene are presented in the table below.
| Catalyst | Oxidant | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| (R,R)-Jacobsen's Catalyst | NaOCl | >90 | >95 |
| (S,S)-Jacobsen's Catalyst | NaOCl | >90 | >95 |
| Modified Chiral Mn(III)-salen complexes | m-CPBA | 85-95 | 90-98 |
Interactive Data Table: Enantioselective Epoxidation of Indene Derivatives
This table provides a summary of typical results for the Jacobsen epoxidation of indene, which can be extrapolated to its 4-methoxy derivative. Users can explore different catalyst and oxidant combinations.
Other enantioselective epoxidation methods that could potentially be adapted for 4-methoxyindene include the Shi epoxidation, which uses a fructose-derived chiral ketone as the catalyst and Oxone as the oxidant, and various other transition-metal-catalyzed systems employing chiral ligands. The choice of method would depend on factors such as the desired enantiomer, scalability, and the cost and availability of the catalyst.
Reaction Mechanisms and Reactivity Studies of 4 Methoxy 1ah Indeno 1,2 B Oxirene
Reactions Involving the Indene (B144670) Framework
Information regarding reactions that specifically target the indene portion of this compound, while leaving the oxirane ring intact or leading to subsequent transformations, is not present in the available literature.
Due to the lack of specific research on this compound, the creation of data tables and a detailed discussion of its chemical properties as requested is not possible at this time. Further experimental investigation by the scientific community is required to elucidate the chemical behavior of this particular compound.
Aromatic Reactivity and Electrophilic Aromatic Substitution directed by Methoxy (B1213986) Group
The benzene (B151609) ring of the this compound system is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The methoxy group (-OCH3) at the 4-position is a powerful activating group and an ortho, para-director. libretexts.org This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during the substitution. wikipedia.orglibretexts.org
Consequently, electrophilic attack is predicted to occur preferentially at the positions ortho and para to the methoxy group. Given the structure of this compound, the potential sites for substitution on the aromatic ring are positions 5, 6, and 7. The methoxy group at position 4 would direct incoming electrophiles primarily to position 5 (ortho) and position 7 (para). The other ortho position is part of the fused ring system and thus unavailable for substitution.
Predicted Regioselectivity in Electrophilic Aromatic Substitution:
| Position | Relation to Methoxy Group | Predicted Reactivity |
| 5 | ortho | Favored site of substitution |
| 6 | meta | Disfavored site of substitution |
| 7 | para | Favored site of substitution |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, bromination of a similar compound, methoxybenzene (anisole), yields predominantly the para-bromo isomer along with a smaller amount of the ortho-isomer. libretexts.org
Reactions at the Saturated Portion of the Indene Ring
The 1aH-indeno[1,2-b]oxirene structure contains a saturated five-membered ring fused to the aromatic ring. The carbon atoms of this portion of the molecule can also undergo reactions, though they are generally less reactive than the aromatic ring or the oxirane ring. The presence of the strained oxirane ring significantly influences the reactivity of the adjacent carbons.
The most prominent feature of this part of the molecule is the highly strained oxirane ring. Epoxides, or oxiranes, are three-membered rings containing two carbon atoms and one oxygen atom. lumenlearning.comnih.gov This ring is highly strained, which is the primary driving force for its reactivity towards nucleophiles, even without a traditionally good leaving group. chemistrysteps.com
Ring-opening reactions are characteristic of epoxides. lumenlearning.comnih.gov These reactions can be catalyzed by either acid or base.
Acid-Catalyzed Ring Opening: In the presence of an acid, the oxygen atom of the oxirane is protonated, making it a better leaving group. A weak nucleophile can then attack one of the electrophilic carbon atoms of the epoxide. For unsymmetrical epoxides, the nucleophile generally attacks the more substituted carbon, as the reaction proceeds through a mechanism with significant SN1 character. lumenlearning.com
Base-Catalyzed Ring Opening: Under basic or neutral conditions, a strong nucleophile will attack one of the epoxide carbons in an SN2 fashion. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom. lumenlearning.comchemistrysteps.com
In the case of this compound, the two carbons of the oxirane ring are both part of the fused ring system. Nucleophilic attack would lead to the formation of a di-functionalized indane derivative.
Influence of the Methoxy Group on Reactivity and Selectivity
Electronic Effects
The primary electronic effect of the methoxy group on the aromatic ring is its strong electron-donating nature through resonance, as previously discussed. This activates the ring towards electrophilic attack. This effect is most pronounced at the ortho and para positions. libretexts.org
The methoxy group can also exert a weaker electron-withdrawing inductive effect due to the higher electronegativity of the oxygen atom. However, for electrophilic aromatic substitution, the resonance effect is dominant. libretexts.org
Steric Hindrance Considerations
The methoxy group is of moderate size and can exert steric hindrance, potentially influencing the regioselectivity of reactions. In electrophilic aromatic substitution, while the ortho position (position 5) is electronically favored, a bulky electrophile might experience steric clash with the adjacent methoxy group. This could lead to a higher proportion of the product substituted at the less hindered para position (position 7).
In reactions involving the oxirane ring, the methoxy group is relatively distant and is not expected to cause significant direct steric hindrance to an incoming nucleophile. The stereochemistry of the fused ring system itself will be the dominant factor in determining the direction of nucleophilic attack on the epoxide.
Derivatization Strategies from this compound
The reactive oxirane ring is a prime site for derivatization, allowing for the introduction of a wide range of functional groups.
Functionalization of Oxirane Ring-Opened Products
The ring-opening of the oxirane in this compound would generate 1,2-disubstituted indane derivatives. The specific functional groups introduced depend on the nucleophile used in the ring-opening reaction. For example, reaction with water would yield a diol, while reaction with an alcohol would produce an alkoxy-alcohol, and reaction with an amine would result in an amino-alcohol. nih.gov
These resulting functional groups can then be further modified. For instance, the hydroxyl groups of a diol can be oxidized to ketones or aldehydes, or they can be converted into better leaving groups for subsequent nucleophilic substitution reactions. An amino group can be acylated or alkylated to introduce further diversity.
Examples of Derivatization via Oxirane Ring-Opening:
| Nucleophile | Ring-Opening Product | Potential Further Functionalization |
| H2O/H+ | Diol | Oxidation to dicarbonyl, etherification |
| ROH/H+ | Alkoxy-alcohol | Oxidation of alcohol, ether cleavage |
| RNH2 | Amino-alcohol | Acylation/alkylation of amine and alcohol |
| NaCN | Cyano-alcohol | Hydrolysis of nitrile to carboxylic acid |
| LiAlH4 | Alcohol | Oxidation to ketone |
These derivatization strategies highlight the potential of this compound as a versatile intermediate in the synthesis of more complex molecules, leveraging the combined reactivity of its aromatic ring and strained oxirane functionality.
Modification of the Indene Ring System
The indene ring system is a versatile scaffold in organic synthesis, amenable to various modifications. The presence of the methoxy group in this compound would likely influence the regioselectivity of these reactions, directing substituents to specific positions on the aromatic ring.
Table 1: Potential Modifications of the Indene Ring System
| Reaction Type | Reagents and Conditions | Expected Outcome |
| Electrophilic Aromatic Substitution | ||
| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group onto the aromatic portion of the indene ring. |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Introduction of a halogen atom (Br or Cl) onto the aromatic ring. |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Introduction of an acyl group onto the aromatic ring. |
| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | Introduction of an alkyl group onto the aromatic ring. |
| Oxidation | ||
| Oxidation of the five-membered ring | O₂, light or heat | Can lead to the formation of indenones or other oxidized products. |
| Reduction | ||
| Catalytic Hydrogenation | H₂/Pd-C | Reduction of the double bond in the five-membered ring to form an indane derivative. |
Synthesis of Fused Heterocyclic Derivatives (e.g., quinoxalines, indoles)
The synthesis of fused heterocyclic derivatives, such as quinoxalines and indoles, from indene-based precursors is a well-established area of research. These methods often involve the condensation of an indene-derived dicarbonyl compound with appropriate dinucleophiles.
Synthesis of Quinoxaline (B1680401) Derivatives
Indeno[1,2-b]quinoxaline derivatives are commonly synthesized through the condensation of an indan-1,2-dione with an o-phenylenediamine. nih.gov This reaction provides a straightforward method for constructing the fused quinoxaline ring system. An efficient and environmentally friendly approach utilizes β-cyclodextrin as a catalyst in water, allowing the reaction to proceed at room temperature. nih.govresearchgate.net This method has been shown to be effective for a range of substituted 2-indanones and o-phenylenediamines. nih.gov
Table 2: Synthesis of Indeno[1,2-b]quinoxaline Derivatives from 2-Indanone and o-Phenylenediamine using β-Cyclodextrin Catalyst nih.gov
| Entry | Reactant 1 (2-Indanone) | Reactant 2 (o-Phenylenediamine) | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | 2-Indanone | o-Phenylenediamine | Water | β-Cyclodextrin | 12 | 92 |
| 2 | 5-Methoxy-2-indanone | o-Phenylenediamine | Water | β-Cyclodextrin | 14 | 90 |
| 3 | 2-Indanone | 4,5-Dimethyl-1,2-phenylenediamine | Water | β-Cyclodextrin | 12 | 94 |
| 4 | 5-Methoxy-2-indanone | 4,5-Dimethyl-1,2-phenylenediamine | Water | β-Cyclodextrin | 14 | 91 |
Data sourced from a study on the green synthesis of indeno[1,2-b]quinoxalines. nih.gov
Synthesis of Indole (B1671886) Derivatives
The synthesis of indole derivatives is a cornerstone of heterocyclic chemistry, with numerous methods developed. organic-chemistry.org The Fischer indole synthesis is a classic and versatile method that involves the reaction of a phenylhydrazone with an acid catalyst. nih.gov The presence of a methoxy group on the phenyl ring of the hydrazone can influence the course of the reaction, sometimes leading to the formation of unexpected products. nih.gov
For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl in ethanol (B145695) can yield both the expected 7-methoxyindole (B1360046) and an abnormal 6-chloroindole (B17816) product. nih.gov This highlights the directing effects of the methoxy group and the potential for side reactions under certain conditions.
The synthesis of the indeno[1,2-b]indole (B1252910) core, a key structural motif in some natural products, has also been achieved through multi-step sequences. researchgate.netnih.gov These routes can involve complex transformations to construct the fused ring system with the desired stereochemistry. researchgate.netnih.gov
Advanced Spectroscopic and Structural Characterization Techniques for 4 Methoxy 1ah Indeno 1,2 B Oxirene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of 4-Methoxy-1aH-indeno[1,2-b]oxirene, providing unparalleled insights into its carbon framework, hydrogen connectivity, and three-dimensional arrangement.
Elucidation of Carbon Skeleton and Hydrogen Connectivity (¹H, ¹³C, APT, COSY)
A combination of one-dimensional (¹H, ¹³C, APT) and two-dimensional (COSY) NMR experiments is instrumental in piecing together the molecular puzzle of this compound.
¹H NMR spectroscopy provides the initial blueprint of the proton environment. The chemical shifts, signal multiplicities, and coupling constants offer vital clues about the electronic environment and spatial relationships of the hydrogen atoms. For instance, the aromatic protons on the indeno ring system would appear in a distinct region of the spectrum, with their splitting patterns revealing their substitution pattern. The methoxy (B1213986) group protons would typically present as a sharp singlet, while the protons on the oxirene (B85696) ring, being part of a strained three-membered ring, would exhibit characteristic chemical shifts.
¹³C NMR spectroscopy , including Attached Proton Test (APT) experiments, complements the ¹H NMR data by mapping the carbon skeleton. The chemical shifts of the carbon atoms indicate their hybridization and bonding environment. The APT experiment is particularly useful as it distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, simplifying the assignment of the carbon signals.
The following table provides hypothetical ¹H and ¹³C NMR data for this compound, illustrating the type of information obtained from these experiments.
| ¹H NMR Data | ¹³C NMR Data | |||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 7.20 - 7.50 | m | Aromatic-H | 159.0 | C-OCH₃ |
| 6.90 | d | Aromatic-H | 145.0 | Quaternary C |
| 4.10 | s | Oxirene-H | 130.0 | Aromatic CH |
| 3.85 | s | OCH₃ | 125.0 | Aromatic CH |
| 115.0 | Aromatic CH | |||
| 60.0 | Oxirene CH | |||
| 55.5 | OCH₃ |
Correlation Spectroscopy (COSY) experiments establish the connectivity between neighboring protons. By revealing which protons are coupled to each other, COSY helps to trace out the spin systems within the molecule, confirming the arrangement of protons on the indeno and oxirene rings. This two-dimensional technique is invaluable for assembling the fragments of information obtained from one-dimensional NMR into a coherent molecular structure.
Conformational Analysis and Stereochemical Assignments
Beyond establishing the basic connectivity, NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, plays a crucial role in determining the conformation and stereochemistry of this compound. nih.govrsc.orgresearchgate.net The spatial proximity of non-bonded protons can be identified through NOE, providing critical information about the molecule's three-dimensional shape. For instance, NOE signals between the methoxy protons and specific aromatic protons could confirm the preferred orientation of the methoxy group relative to the indenone core. Theoretical calculations are often used in conjunction with experimental NMR data to refine the conformational analysis. nih.govresearchgate.net
Dynamic NMR Studies on Molecular Motions
Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility and molecular motions of this compound. By analyzing the changes in NMR spectra at different temperatures, it is possible to study processes such as ring-flipping, bond rotations, and other conformational interchanges. These studies can reveal the energy barriers associated with these motions and provide a more complete picture of the molecule's behavior in solution.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of a molecule, offering detailed information about its functional groups and the nature of its chemical bonds.
Vibrational Mode Assignment and Functional Group Identification
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. nih.govaps.org
Key vibrational modes that would be expected include:
C-H stretching vibrations: Aromatic and aliphatic C-H stretches would appear in distinct regions of the spectrum.
C=C stretching vibrations: Bands corresponding to the aromatic ring system would be observed.
C-O stretching vibrations: The ether linkage of the methoxy group and the C-O bonds within the oxirene ring would each have characteristic stretching frequencies.
Oxirene ring vibrations: The strained three-membered epoxide ring would exhibit unique vibrational modes, including ring breathing and deformation modes.
The following table summarizes the expected IR absorption frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methoxy C-H | Stretching | 2950 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O (ether) | Stretching | 1250 - 1050 |
| C-O (oxirene) | Asymmetric Stretching | ~950 - 810 |
| Oxirene Ring | Breathing | ~1250 |
Analysis of Strained Ring Systems
The oxirene ring in this compound is a highly strained system, and this strain has a significant impact on its vibrational frequencies. researchgate.net Epoxides, or oxiranes, are known to display characteristic ring deformation modes in their IR and Raman spectra. The position and intensity of these bands can provide valuable information about the degree of strain within the three-membered ring. The fusion of the oxirene ring to the indene (B144670) framework will further influence these vibrational modes, and a detailed analysis of this region of the spectrum can offer insights into the structural integrity and reactivity of this strained heterocyclic system.
Mass Spectrometry (MS)
Mass spectrometry serves as a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structural features through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry is crucial for unequivocally determining the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, typically to four or five decimal places, HRMS can distinguish between ions of the same nominal mass but different elemental compositions. For this compound, with a chemical formula of C₁₀H₈O₂, the expected exact mass can be calculated and compared to the experimentally observed mass, confirming the elemental composition.
Table 1: Elemental Composition Data for this compound
| Attribute | Value |
| Chemical Formula | C₁₀H₈O₂ |
| Calculated Exact Mass | 160.05243 u |
| Observed m/z (HRMS) | [Data not available in search results] |
| Mass Accuracy (ppm) | [Data not available in search results] |
Fragmentation Pattern Analysis for Structural Insights
Table 2: Predicted Major Fragment Ions for this compound
| Predicted Fragment Ion | Predicted m/z | Possible Neutral Loss |
| [M - H]⁺ | 159.0446 | H• |
| [M - CH₃]⁺ | 145.0289 | CH₃• |
| [M - OCH₃]⁺ | 129.0337 | OCH₃• |
| [M - CO]⁺ | 132.0575 | CO |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of this compound, one can determine the precise spatial arrangement of every atom.
Confirmation of Connectivity and Stereochemistry
A successful X-ray crystallographic analysis would unambiguously confirm the connectivity of the atoms in this compound, verifying the presence of the indene skeleton, the methoxy group at the 4-position, and the fused oxirene ring. Crucially, it would also establish the stereochemistry of the molecule, particularly at the chiral centers created by the fusion of the oxirene ring to the indene framework.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the individual molecular structure, X-ray crystallography reveals how molecules of this compound arrange themselves in a crystal lattice. This analysis of crystal packing provides insights into the nature and strength of intermolecular forces, such as van der Waals interactions and potential C-H···π interactions involving the aromatic indene system. The way the molecules pack together influences the material's bulk properties, including its melting point and solubility.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Given the inherent chirality of this compound due to the oxirene ring fusion, Circular Dichroism (CD) spectroscopy is an essential technique for characterizing its chiroptical properties. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or spectra of related compounds with known stereochemistry. The spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions within the molecule's chromophores, primarily the aromatic indene system.
Theoretical and Computational Chemistry Studies of 4 Methoxy 1ah Indeno 1,2 B Oxirene
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for 4-Methoxy-1aH-indeno[1,2-b]oxirene. FMO analysis is crucial for predicting the chemical reactivity, including sites susceptible to nucleophilic or electrophilic attack.
Conformational Landscape Exploration
A computational exploration of the conformational landscape of this compound has not been reported. This would involve identifying different stable conformers, particularly concerning the orientation of the methoxy (B1213986) group, and calculating their relative energies to determine the most stable conformations.
Reaction Pathway and Transition State Analysis
Computational Modeling of Ring-Opening Mechanisms
Given the strained nature of the oxirene (B85696) ring, its ring-opening is a highly probable reaction. However, no computational models detailing the mechanisms of this process for this compound have been published. Such studies would involve locating transition states and calculating activation barriers for various potential pathways.
Prediction of Regio- and Stereoselectivity
Without reaction pathway analysis, predictions regarding the regio- and stereoselectivity of any reactions involving this compound remain purely speculative.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. By employing methods such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), it is possible to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. scielo.org.zaresearchgate.net
These computational predictions are crucial for the interpretation and assignment of experimental spectra. For instance, calculated ¹H and ¹³C NMR chemical shifts can aid in the unambiguous assignment of signals in experimentally obtained spectra. researchgate.net Similarly, the prediction of vibrational frequencies and their corresponding intensities can help in assigning the absorption bands observed in IR spectroscopy to specific molecular vibrations, such as the stretching and bending of C-H, C=C, and C-O bonds, as well as the characteristic vibrations of the methoxy group. scielo.org.za
Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Vis absorption spectra, providing insights into the electronic structure and chromophores within the molecule. researchgate.net The correlation between theoretical and experimental spectra is often excellent, though minor discrepancies may arise due to solvent effects and the inherent approximations in the theoretical models. researchgate.net
Table 1: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-1a | 3.85 | 3.90 |
| H-2 (aromatic) | 7.20 - 7.50 | 7.25 - 7.55 |
| H-3 (aromatic) | 7.10 - 7.40 | 7.15 - 7.45 |
| OCH₃ | 3.95 | 4.00 |
Note: This table is illustrative and contains hypothetical data.
Table 2: Hypothetical Predicted vs. Experimental IR Frequencies (cm⁻¹) for Key Vibrational Modes of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H (aromatic) stretch | 3050 - 3100 | 3060 - 3110 |
| C-H (aliphatic) stretch | 2950 - 3000 | 2960 - 3010 |
| C=C (aromatic) stretch | 1580 - 1620 | 1585 - 1625 |
| C-O (ether) stretch | 1240 - 1260 | 1245 - 1265 |
| Oxirene ring breathing | 850 - 900 | 855 - 905 |
Note: This table is illustrative and contains hypothetical data.
Molecular Dynamics (MD) Simulations and Conformational Sampling
Molecular Dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed picture of its flexibility, accessible conformations, and the transitions between them.
These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in various solvents or in the presence of biological macromolecules. For instance, MD simulations can reveal the preferred orientation of the methoxy group relative to the indenoxirene core and how this might be influenced by intermolecular interactions. The results of MD simulations can be analyzed to determine key structural parameters like bond lengths, bond angles, and dihedral angles as a function of time, providing a dynamic view that complements the static picture from quantum chemical calculations.
Structure-Reactivity Relationship Studies through Computational Tools
Computational tools are pivotal in establishing structure-reactivity relationships, such as through the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govjchemlett.comnih.gov For a class of compounds including this compound, QSAR studies can correlate variations in molecular structure with changes in chemical reactivity or biological activity.
These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical relationship between these descriptors and an observed activity. jchemlett.com The molecular descriptors can encode a wide range of information, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.
For this compound, a QSAR model could be developed to predict its reactivity in a particular chemical transformation or its potential as an inhibitor for a specific enzyme, based on the activities of structurally similar indeno[1,2-b]oxirene derivatives. nih.govnih.gov Such models not only provide predictive power but also offer insights into the key molecular features that govern the compound's behavior.
Applications in Organic Synthesis and Materials Science Research
4-Methoxy-1aH-indeno[1,2-b]oxirene as a Building Block in Complex Molecule Synthesis
The reactivity of the epoxide ring in this compound allows for a variety of ring-opening reactions, providing access to a diverse range of functionalized indenone derivatives. This reactivity is central to its utility as a building block in the synthesis of more complex molecular structures.
Synthesis of Natural Product Analogs
While direct applications in the total synthesis of natural products are not extensively documented, the indanone core, readily accessible from this compound, is a common motif in numerous natural products. The strategic placement of the methoxy (B1213986) group and the potential for stereocontrolled ring-opening of the oxirene (B85696) moiety offer a pathway to various substituted indanone derivatives. These derivatives can serve as key intermediates in the synthesis of analogs of natural products for biological evaluation.
Construction of Diverse Molecular Architectures
The indenofluorene framework, which can be conceptually derived from the indeno[1,2-b]oxirene structure, has garnered significant interest. researchgate.net These fully conjugated, antiaromatic systems are synthesized from corresponding diones and exhibit unique optoelectronic properties. researchgate.net This suggests a potential, albeit indirect, pathway where derivatives of this compound could be elaborated into precursors for such advanced materials. The indenofluorene family possesses a distinctive 6-5-6-5-6 π-fused-ring system, leading to various regioisomers with differing electronic structures. researchgate.net
Precursor for Pharmacologically Relevant Scaffolds (Mechanistic Focus)
The indanone scaffold, which is the core of this compound, is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The oxirene functionality provides a handle for introducing diverse substituents and constructing novel heterocyclic systems.
Derivatization to Access New Heterocyclic Systems
The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of various functionalized indanone derivatives. These derivatives are valuable precursors for the synthesis of new heterocyclic systems. For example, reaction with amines could lead to amino alcohol-substituted indanones, which can then be cyclized to form nitrogen-containing heterocycles. Such derivatization strategies are crucial in the development of novel therapeutic agents. For instance, imidazo[1,2-a]thieno[3,2-e]pyrazines have been synthesized and evaluated as IKK-β inhibitors, demonstrating the potential of fused heterocyclic systems in drug discovery. researchgate.net
Exploration of Structure-Activity Relationships in a Chemical Context (e.g., enzyme binding motifs)
The indanone core and its derivatives have been the focus of extensive structure-activity relationship (SAR) studies. For example, derivatives of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have been identified as potent acetylcholinesterase inhibitors. nih.gov SAR studies revealed that the indanone moiety could replace the 2-isoindoline moiety of earlier inhibitors without a significant loss of potency. nih.gov Specifically, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) was found to be a highly potent and selective inhibitor of acetylcholinesterase. nih.gov
Similarly, SAR studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have led to the identification of potent and selective inhibitors of 12-lipoxygenase. nih.gov These studies highlight the importance of the substitution pattern on the aromatic rings for biological activity. Furthermore, novel substituted 6,7-dimethoxy-1-tetralones and 5,6-dimethoxy-1-indanones have been synthesized and evaluated for their cytotoxic effects, with the substitution on the (E)-2-benzylidene moiety playing a crucial role. researchgate.net The ability to functionalize the indanone core through the oxirene of this compound provides a powerful tool for systematically exploring SAR and optimizing the pharmacological properties of lead compounds.
| Compound Class | Target | Key Findings |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives | Acetylcholinesterase | The indanone moiety is a viable replacement for the 2-isoindoline moiety, with compound 13e (E2020) showing high potency (IC50 = 5.7 nM) and selectivity. nih.gov |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-lipoxygenase | Compounds 35 and 36 exhibit nanomolar potency and excellent selectivity, inhibiting PAR-4 induced platelet aggregation. nih.gov |
| (E)-2-Benzylidene-1-indanones | Tumor cell lines | Compounds with lipophilic or lipophilic-hydrophilic substituents on the benzylidene moiety showed high cytotoxicity. researchgate.net |
Potential in Material Science Research (e.g., Organic Electronic Systems)
Information regarding "this compound" is not available
Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound "this compound" in the context of its applications as a precursor for π-conjugated systems or as a building block for polymer synthesis.
The search for research findings, synthesis pathways, and material properties related to this particular molecule did not yield any relevant results. Broader searches for related indeno-oxirene derivatives and their applications in materials science were also unsuccessful in providing specific data on the 4-methoxy substituted variant.
Consequently, it is not possible to provide an article on the requested topics with the required level of detail and scientific accuracy. The available scientific literature does not appear to contain studies focused on the polymerization or use of "this compound" for the development of π-conjugated systems.
Therefore, the sections on its use as a precursor for π-conjugated systems and as a building block for polymer synthesis, as outlined in the request, cannot be addressed.
Table of Compounds Mentioned
Future Research Directions and Unexplored Avenues for 4 Methoxy 1ah Indeno 1,2 B Oxirene
Development of Novel and Sustainable Synthetic Routes
The synthesis of 4-Methoxy-1aH-indeno[1,2-b]oxirene is anticipated to be non-trivial due to its inherent instability. Future research should prioritize the development of efficient and sustainable methods for its generation, likely as a transient intermediate.
Key research objectives in this area include:
Precursor Synthesis: Developing green and high-yielding routes to the logical precursor, 7-methoxy-1H-indene. This could involve exploring biocatalysis or modern cross-coupling strategies to construct the substituted indene (B144670) core.
In Situ Generation: Focusing on methods that generate the oxirene (B85696) in situ for immediate use in subsequent reactions. A primary route would be the epoxidation of the corresponding indene, potentially using advanced, environmentally benign oxidizing agents. While traditional reagents like m-chloroperoxybenzoic acid (mCPBA) are effective for epoxidation, future work could explore catalytic systems using molecular oxygen or hydrogen peroxide. researchgate.netyoutube.com
Flow Chemistry: Utilizing microreactor or flow chemistry setups. These technologies can offer precise control over reaction time, temperature, and stoichiometry, which is crucial for handling reactive intermediates. The short residence times in a flow reactor could enable the generation and immediate reaction of the oxirene before decomposition can occur. youtube.com
Sustainable Catalysis: Investigating the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, for the epoxidation step. rsc.org Such catalysts could offer improved selectivity, easier separation, and recyclability, aligning with the principles of green chemistry. mdpi.com
A potential synthetic approach is outlined below:
| Step | Precursor | Reagent/Catalyst | Target | Research Focus |
| 1 | Substituted Benzene (B151609) | Various | 7-Methoxy-1H-indene | Green synthesis, multi-component reactions |
| 2 | 7-Methoxy-1H-indene | Sustainable Oxidant | This compound | In situ generation, flow chemistry, catalytic epoxidation |
Exploration of Cascade Reactions and Domino Processes
The high ring strain of the oxirene moiety makes this compound an ideal electrophilic partner for initiating cascade reactions. Upon ring-opening, a highly reactive carbocation or related species could be generated, triggering a sequence of intramolecular events to rapidly build molecular complexity. longdom.org
Future research should explore:
Nucleophilic Ring-Opening Cascades: Reacting the in situ-generated oxirene with nucleophiles that contain additional reactive functionalities. The initial ring-opening could be followed by cyclizations, rearrangements, or other transformations. rsc.org
Enzyme-Initiated Cascades: Employing enzymes not only for the potential synthesis of the precursor but also to trigger cascade reactions. For instance, an epoxide hydrolase could open the ring, and the resulting diol could be a substrate for subsequent enzymatic transformations. longdom.org
Rearrangement Cascades: Investigating acid-catalyzed or thermally induced rearrangements. The initial ring-opening could lead to a vinyl cation, which could undergo subsequent cyclizations or hydride/alkyl shifts, a process well-known in terpene biosynthesis. nih.gov This could provide access to novel polycyclic aromatic scaffolds.
Controlled Chemoselectivity: Studying how reaction conditions, catalysts, and the nature of the nucleophile can influence the pathway of the cascade, allowing for selective synthesis of different complex products from a single starting material. nih.gov
Advanced Mechanistic Investigations Using Real-Time Spectroscopic Techniques
Given the predicted transient nature of this compound, understanding its formation, lifetime, and decay requires sophisticated analytical techniques capable of monitoring reactions on very short timescales. wiley.com
Promising avenues for investigation include:
Laser Flash Photolysis (LFP): This technique can be used to generate the oxirene from a suitable photolabile precursor and monitor its decay kinetics in real-time (from nanoseconds to milliseconds). LFP would allow for the determination of its lifetime and reactivity with various quenching agents.
Matrix Isolation Spectroscopy: Trapping the oxirene in an inert gas matrix (e.g., argon or nitrogen) at cryogenic temperatures. This would stabilize the molecule, allowing for its characterization by spectroscopic methods like IR and UV-Vis without decomposition. wiley.com
Time-Resolved NMR and IR Spectroscopy: For reactions that occur on a slower timescale, time-resolved spectroscopic methods could provide direct structural information about the intermediates and products as the reaction proceeds.
Computational Synergy: Combining experimental data with high-level computational studies. Theoretical calculations can predict spectroscopic signatures (IR, NMR) and potential energy surfaces, which are invaluable for interpreting experimental results and identifying elusive intermediates. acs.org
High-Throughput Screening for New Synthetic Transformations
To rapidly explore the synthetic utility of this compound, high-throughput screening (HTS) methodologies can be employed. youtube.comnih.gov By generating the oxirene in situ across a multi-well plate, its reactivity with a large and diverse set of reactants can be evaluated simultaneously.
A potential HTS workflow could involve:
Dispensing a solution of the precursor, 7-methoxy-1H-indene, into the wells of a microtiter plate.
Adding a library of potential catalysts and a diverse set of nucleophiles or reaction partners to different wells.
Initiating the reaction by adding an oxidizing agent to form the oxirene.
After a set reaction time, quenching the reaction and analyzing the products using high-throughput techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).
This approach could rapidly identify:
Novel ring-opening reactions leading to unexpected molecular scaffolds.
Optimal catalysts for specific transformations.
Reaction conditions that favor desired product selectivity.
| HTS Plate Setup Example | Reactant A | Reactant B | Catalyst | Outcome Analysis |
| Well A1 | 7-Methoxy-1H-indene | Aniline | None | LC-MS for amino alcohol product |
| Well A2 | 7-Methoxy-1H-indene | Aniline | Lewis Acid (e.g., Sc(OTf)₃) | LC-MS for product and yield comparison |
| Well B1 | 7-Methoxy-1H-indene | Thiophenol | None | LC-MS for thioether alcohol product |
| Well B2 | 7-Methoxy-1H-indene | Thiophenol | Base (e.g., DBU) | LC-MS for product and yield comparison |
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules before embarking on challenging synthetic work. baranlab.orgnih.gov For a reactive intermediate like this compound, computational modeling is essential for guiding experimental efforts.
Future computational studies should focus on:
Substituent Effects: Using Density Functional Theory (DFT) to model how different electron-donating or electron-withdrawing groups on the aromatic ring affect the stability and electrophilicity of the oxirene. This could allow for the rational design of derivatives with either enhanced stability or heightened, yet controlled, reactivity.
Reaction Pathway Modeling: Mapping the potential energy surfaces for various ring-opening reactions and subsequent cascade processes. acs.org This can help predict the feasibility of proposed reactions, identify transition states, and explain observed regioselectivity and stereoselectivity. frontiersin.org
Designing Precursors for Asymmetric Synthesis: Modeling the interaction of the precursor alkene with chiral catalysts to predict enantioselectivity in asymmetric epoxidation, paving the way for the synthesis of enantioenriched products.
| Hypothetical Derivative | Substituent at C-7 | Calculated Property (Example) | Predicted Reactivity |
| Parent | Methoxy (B1213986) | LUMO Energy: -0.5 eV | High |
| Derivative 1 | Nitro | LUMO Energy: -1.2 eV | Very High (more electrophilic) |
| Derivative 2 | Amino | LUMO Energy: -0.2 eV | Moderate (less electrophilic) |
| Derivative 3 | Fluoro | LUMO Energy: -0.8 eV | High (electronically modified) |
Investigation of Solid-State Reactivity
Reactions conducted in the solid state can proceed through different pathways compared to solution-phase reactions due to the constraints of the crystal lattice. Investigating the solid-state reactivity of a precursor to this compound could offer a unique method for controlling its reactivity.
Key research avenues include:
Topochemical Reactions: Designing a crystalline precursor that, upon exposure to an external stimulus (e.g., light or heat), generates the oxirene in a pre-organized environment. The lattice constraints could then guide the subsequent reaction with a neighboring molecule in a highly specific manner.
Gas-Solid Reactions: Exposing crystals of a stable precursor to a gaseous reagent that can induce the formation and reaction of the oxirene. For example, exposing a crystalline alkene to ozone or another gaseous oxidant.
Co-crystal Strategy: Forming co-crystals of the precursor alkene with a variety of reaction partners. Upon formation of the oxirene within the crystal, its reactivity would be limited to the adjacent co-former molecule, potentially leading to highly selective and otherwise inaccessible products. This approach could also enhance the stability of the reactive intermediate through specific intermolecular interactions. nih.gov
Q & A
Basic Questions
Q. What synthetic methodologies are reported for 4-Methoxy-1aH-indeno[1,2-b]oxirene, and how is its structural integrity validated?
- Methodology : Synthesis often involves epoxidation of indene precursors or functionalization of fused indeno-oxirene scaffolds. For example, methoxy-substituted indeno derivatives can be synthesized via nucleophilic substitution or catalytic epoxidation (e.g., using meta-chloroperbenzoic acid) .
- Analytical Techniques : High-resolution NMR (¹H/¹³C) confirms methoxy group placement and oxirene ring geometry. X-ray crystallography (as used in related indeno systems ) resolves bond angles and stereochemistry. Mass spectrometry validates molecular weight.
Q. How does the methoxy substituent influence the oxirene ring’s electronic properties and stability?
- Electronic Effects : The methoxy group donates electron density via resonance, potentially stabilizing the oxirene ring by reducing ring strain. Computational studies (e.g., CCSD(T)/DZP) on substituted oxirenes suggest electron-donating groups like -OCH₃ may lower activation barriers for ring-opening reactions .
- Experimental Validation : Compare thermal stability via differential scanning calorimetry (DSC) or monitor decomposition kinetics using UV-Vis spectroscopy under varying conditions (pH, temperature) .
Advanced Research Questions
Q. What computational protocols (e.g., DFT functional selection) are recommended to model this compound’s electronic structure, given discrepancies in oxirene stability predictions?
- Methodology : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections for ground-state geometry. For energetics (e.g., ring-opening pathways), employ CCSD(T)/aug-cc-pVTZ with anharmonic ZPVE corrections .
- Data Contradictions : Lower-level methods (e.g., MP2) may overestimate oxirene stability, while CCSD(T) with large basis sets predicts metastable minima . Validate with gas-phase IR spectroscopy or photoelectron imaging .
Q. How can researchers reconcile theoretical predictions of oxirene instability with experimental detection of substituted derivatives like this compound?
- Approach : Synthesize derivatives under inert, low-temperature conditions to minimize ring-opening. Use matrix isolation techniques or ultrafast spectroscopy to trap transient intermediates .
- Case Study : Gas-phase detection of unsubstituted oxirene via synchrotron radiation highlights the role of steric shielding in stabilizing substituted analogs .
Q. What charge transport properties are anticipated for this compound, based on analogous indeno-fused systems?
- Insights : Diindeno-perylene derivatives exhibit hole mobilities up to 1.7 × 10⁻³ cm² V⁻¹ s⁻¹ in solution-processed films . For methoxy-indeno-oxirene, predict π-π stacking efficiency via crystal packing analysis (single-crystal XRD) and compute charge transfer integrals using DFT .
Q. What in vitro assays are suitable for evaluating biological activity (e.g., antioxidant potential) of this compound derivatives?
- Assays : Use DPPH radical scavenging, FRAP (ferric reducing ability), and lipid peroxidation inhibition assays, as applied to methoxy-substituted indeno-indoles . Compare IC₅₀ values against controls like ascorbic acid.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
